molecular formula C5H7NO3 B6266237 propan-2-yl N-carbonylcarbamate CAS No. 2649035-25-4

propan-2-yl N-carbonylcarbamate

Cat. No.: B6266237
CAS No.: 2649035-25-4
M. Wt: 129.1
InChI Key:
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Description

Propan-2-yl N-carbonylcarbamate is a chemical compound with the molecular formula C_5H_9NO_3. It is a carbamate derivative, which means it contains the functional group -NHCOO-. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis, due to their versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with phosgene (COCl_2) to form isopropyl carbamate, which is then treated with urea to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-carbonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl N-carbonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action can enhance neurotransmission in certain neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl N-carbonylcarbamate is unique due to its specific isopropyl group, which can influence its reactivity and biological activity. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological effects compared to its methyl, ethyl, or butyl counterparts .

Properties

CAS No.

2649035-25-4

Molecular Formula

C5H7NO3

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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